Hexyl acetoacetate

Beschreibung

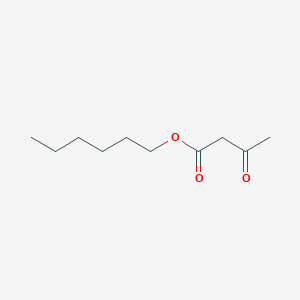

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-4-5-6-7-13-10(12)8-9(2)11/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZLAXONNWOLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065534 | |

| Record name | Hexyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13562-84-0 | |

| Record name | Hexyl 3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13562-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-oxo-, hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013562840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hexyl acetoacetate synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of Hexyl Acetoacetate

Introduction

Hexyl acetoacetate (CAS No. 13562-84-0) is a versatile organic compound belonging to the β-keto ester family. Its unique molecular architecture, featuring both a ketone and an ester functional group separated by a methylene bridge, imparts a rich and varied reactivity profile. This structure allows for keto-enol tautomerism and the formation of a stabilized enolate anion, making it a valuable nucleophilic building block in organic synthesis.[1] Consequently, hexyl acetoacetate serves as a crucial intermediate in the production of a wide array of fine chemicals, including pharmaceuticals, fragrances, and specialty polymers.[2] This guide provides a comprehensive overview of the principal synthetic methodologies for hexyl acetoacetate, its key physicochemical and spectroscopic properties, and its significant applications, aimed at researchers and professionals in the chemical and pharmaceutical sciences.

Synthesis of Hexyl Acetoacetate

The synthesis of hexyl acetoacetate can be accomplished through several strategic pathways. The choice of method often depends on factors such as desired scale, available starting materials, and economic viability. The most prominent methods include enzymatic transesterification, adaptations of the Claisen condensation, and direct synthesis from diketene.

Enzymatic Transesterification

Enzymatic synthesis represents a green and highly selective route for producing hexyl acetoacetate. This method typically involves the transesterification of a readily available acetoacetate ester, such as ethyl acetoacetate or methyl acetoacetate, with 1-hexanol.[1]

Causality and Mechanism: The reaction is catalyzed by lipases, which are highly efficient in non-aqueous environments. Lipases facilitate the nucleophilic attack of 1-hexanol on the carbonyl carbon of the ester, leading to the substitution of the smaller alcohol (ethanol or methanol) with hexanol. The process is equilibrium-driven; therefore, the removal of the lower-boiling alcohol byproduct is crucial to shift the equilibrium towards the formation of the desired hexyl acetoacetate, thereby maximizing the yield.[1] Microwave irradiation has been shown to significantly accelerate this enzymatic process, reducing reaction times from hours to minutes.[1]

Experimental Protocol: Lipase-Catalyzed Transesterification

-

Reactant Preparation: In a round-bottom flask, combine ethyl acetoacetate and 1-hexanol. A slight excess of 1-hexanol may be used to favor the forward reaction.

-

Enzyme Addition: Add a suitable lipase catalyst (e.g., Novozym 435) to the mixture. The optimal enzyme concentration must be determined experimentally.[1]

-

Reaction Conditions: The mixture is stirred at a controlled temperature (typically 40-60°C) under reduced pressure or with a nitrogen stream to facilitate the removal of the ethanol byproduct.

-

Monitoring: The reaction progress is monitored using techniques like Gas Chromatography (GC) to determine the conversion of the starting materials.

-

Work-up and Purification: Once the reaction reaches completion, the enzyme is filtered off. The excess 1-hexanol and the product are then separated via fractional distillation under reduced pressure.

Caption: Workflow for enzymatic synthesis of hexyl acetoacetate.

Claisen Condensation

The Claisen condensation is a classic carbon-carbon bond-forming reaction that produces β-keto esters from two ester molecules in the presence of a strong base.[3][4][5] For the synthesis of hexyl acetoacetate, a "mixed" or "crossed" Claisen condensation is employed.

Causality and Mechanism: The reaction mechanism involves the deprotonation of the α-carbon of an acetate ester by a strong base (e.g., sodium ethoxide, sodium hydride) to form a nucleophilic enolate.[1][6] This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. To selectively synthesize hexyl acetoacetate, the reaction is typically designed by reacting hexyl acetate with another acetate ester. The driving force for this reaction is the final deprotonation of the newly formed β-keto ester, which has a significantly more acidic α-proton between the two carbonyl groups, forming a highly stabilized enolate and pushing the equilibrium to the product side.[3][6]

Caption: Mechanism of the mixed Claisen condensation for hexyl acetoacetate.

Diketene-Based Synthesis

On an industrial scale, the reaction of diketene with 1-hexanol is a highly efficient and atom-economical method for producing hexyl acetoacetate.[1]

Causality and Mechanism: Diketene is a highly reactive dimer of ketene. In the presence of a catalyst, typically a tertiary amine like triethylamine, the alcohol (1-hexanol) acts as a nucleophile, attacking one of the carbonyl groups of the diketene molecule. This leads to the opening of the four-membered ring and subsequent formation of the hexyl acetoacetate product. The reaction is exothermic and requires careful temperature control to prevent side reactions, such as the polymerization of diketene.[1]

Conceptual Protocol: Diketene Route

-

Reactor Setup: Charge 1-hexanol and a catalytic amount of triethylamine into a temperature-controlled reactor.

-

Diketene Addition: Add diketene dropwise to the alcohol mixture while maintaining a constant temperature (e.g., 40-50°C) to manage the exothermic reaction.

-

Reaction Completion: After the addition is complete, the mixture is stirred for a period to ensure full conversion.

-

Purification: The catalyst is typically removed by washing, and the final product is purified by vacuum distillation.

Physicochemical Properties

The physical properties of hexyl acetoacetate are summarized in the table below. These properties are essential for its handling, storage, and application in various formulations.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | Colorless clear liquid (est.) | [7] |

| Boiling Point | 231.0 to 233.0 °C @ 760 mmHg | [7] |

| Flash Point | 92.22 °C (198.0 °F) | [7] |

| Vapor Pressure | 0.059 mmHg @ 25 °C (est.) | [7] |

| Solubility | Soluble in alcohol. Water solubility: 1608 mg/L @ 25 °C (est.) | [7] |

Chemical Reactivity and Spectroscopic Profile

The reactivity of hexyl acetoacetate is dominated by the β-ketoester moiety.

-

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, hexyl acetoacetate exists as an equilibrium mixture of its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, playing a key role in its ability to form stable metal chelates.[1]

-

Enolate Formation: The methylene protons located between the two carbonyl groups are acidic (pKa ≈ 11 in water for ethyl acetoacetate) and can be readily removed by a base to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile, widely used in alkylation and acylation reactions to build more complex molecular structures.[1]

Spectroscopic Characterization: The structure of hexyl acetoacetate is confirmed using standard spectroscopic methods.[1]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the hexyl chain, the acetyl methyl group, and the α-methylene protons. The enol form will also show a distinct hydroxyl proton signal.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbonyl carbons (ketone and ester), the carbons of the hexyl chain, the α-carbon, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹).

Applications

Hexyl acetoacetate's versatile chemical nature makes it a valuable component in several industrial and research applications.

-

Chemical Synthesis: It is a key building block for synthesizing more complex molecules, including pharmaceuticals, heterocyclic compounds, and other fine chemicals.[1][2]

-

Polymers and Coatings: It can be used in polymer formation, potentially as a cross-linking agent. It also serves as a solvent in the manufacturing of paints, varnishes, and adhesives.[2]

-

Fragrances and Flavors: Its fruity, apple-like aroma makes it a candidate for use in the fragrance and flavor industry.[1]

-

Other Applications: It has been investigated for use as a fuel lubricity additive and for its potential antibacterial activity against E. coli and S. aureus.[2]

Safety and Handling

Hexyl acetoacetate should be handled in a well-ventilated area. Standard personal protective equipment, including safety glasses and gloves, should be worn. It should be stored in a cool, dry place away from sources of ignition.[8]

References

- Thermodynamic study for the (butyl, hexyl and octyl) acetoacetate under high pressure CO2. (n.d.). Google AI Grounding. Retrieved January 29, 2026.

- HEXYL ACETATE. (n.d.). Ataman Kimya. Retrieved January 29, 2026.

- Acetoacetic Ester Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved January 29, 2026.

- Hexyl Acetoacetate | High-Purity Ester Reagent | RUO. (n.d.). Benchchem. Retrieved January 29, 2026.

- Showing Compound Hexyl acetate (FDB001267). (2010, April 8). FooDB. Retrieved January 29, 2026.

- Hexyl Acetate Manufacturer, Supplier & Exporter In India. (n.d.). Chemicalbull. Retrieved January 29, 2026.

- HEXYL ACETATE. (n.d.). CAMEO Chemicals - NOAA. Retrieved January 29, 2026.

- SYNTHESIS OF N-HEXYL ACETATE BY REACTIVE DISTILLATION. (n.d.).

- Hexyl Acetate: The Versatile Ester for Industrial Applications. (2026, January 25). Universal Chemical. Retrieved January 29, 2026.

- Efficient transesterification of ethyl acetoacetate with higher alcohols without catalysts. (2025, August 6).

- Transesterification of ethyl acetoacetate using silver nitrate 58. (n.d.).

- hexyl acetoacetate, 13562-84-0. (n.d.). The Good Scents Company. Retrieved January 29, 2026.

- hexyl acetate, 142-92-7. (n.d.). The Good Scents Company. Retrieved January 29, 2026.

- Hexyl acetate. (n.d.). Wikipedia. Retrieved January 29, 2026.

- Hexyl Acetate. (n.d.). Givaudan. Retrieved January 29, 2026.

- Hexyl acetoacetate. (2018, February 16). SIELC Technologies. Retrieved January 29, 2026.

- Hexyl acetate | C8H16O2. (n.d.). PubChem. Retrieved January 29, 2026.

- Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing. Retrieved January 29, 2026.

- Safety Data Sheet: Hexyl acetate. (n.d.). Carl ROTH. Retrieved January 29, 2026.

- WO2010003110A1 - Enzymatic synthesis of acetoacetate esters and derivatives. (2010, January 7).

- Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026.

- Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved January 29, 2026.

- SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich. Retrieved January 29, 2026.

- Synthesis of n-Hexyl Actate by Reactive Distillation. (n.d.).

-

Recent advances in the transesterification of β-keto esters. (2021, July 2). . Retrieved January 29, 2026.

- 23.7: The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts. Retrieved January 29, 2026.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 29, 2026.

- Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. (2023, March 10). YouTube. Retrieved January 29, 2026.

- Claisen Condensation. (n.d.). Alfa Chemistry. Retrieved January 29, 2026.

- Ethyl acetoacetate Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited. Retrieved January 29, 2026.

- Acetic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 29, 2026.

- Acetic acid, hexyl ester. (n.d.). NIST WebBook. Retrieved January 29, 2026.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thermodynamic study for the (butyl, hexyl and octyl) acetoacetate under high pressure CO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. hexyl acetoacetate, 13562-84-0 [thegoodscentscompany.com]

- 8. carlroth.com [carlroth.com]

A Comprehensive Spectroscopic Analysis of Hexyl Acetoacetate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Molecular Portrait of a Versatile β-Keto Ester

Hexyl acetoacetate (C₁₀H₁₈O₃, CAS No: 2308-08-9) is a β-keto ester of significant interest in various scientific domains, including flavor and fragrance science, organic synthesis, and materials science.[1] Its characteristic fruity, apple-like aroma makes it a valuable compound in the study of structure-odor relationships.[1] Beyond its sensory properties, the molecule's reactivity, centered around the β-ketoester moiety, allows it to serve as a crucial precursor in the synthesis of heterocyclic compounds and pharmaceutical intermediates.[1]

A thorough understanding of the molecular structure and purity of hexyl acetoacetate is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its chemical architecture.[1] This guide provides a detailed exploration of the spectroscopic signature of hexyl acetoacetate, offering field-proven insights into data acquisition and interpretation to ensure scientific integrity and accelerate research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Proton and Carbon Framework

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule.[1] For hexyl acetoacetate, both ¹H and ¹³C NMR are pivotal in confirming its structure and assessing purity.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The keto-enol tautomerism inherent to β-keto esters like hexyl acetoacetate can influence the ¹H NMR spectrum, though the keto form typically predominates.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of hexyl acetoacetate in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent proton signals that would obscure the analyte's signals.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength generally provides better resolution. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Interpretation of the ¹H NMR Spectrum of Hexyl Acetoacetate (Keto Form)

The ¹H NMR spectrum of the keto form of hexyl acetoacetate is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the predicted chemical shifts, multiplicities, and integrations.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a (CH₃-C=O) | ~2.2 | Singlet (s) | 3H |

| H-b (-C(=O)-CH₂-C(=O)-) | ~3.4 | Singlet (s) | 2H |

| H-c (-O-CH₂-) | ~4.1 | Triplet (t) | 2H |

| H-d (-CH₂-CH₂-) | ~1.6 | Multiplet (m) | 2H |

| H-e, H-f, H-g (-(CH₂)₃-) | ~1.3 | Multiplet (m) | 6H |

| H-h (CH₃-CH₂-) | ~0.9 | Triplet (t) | 3H |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.

Causality Behind Experimental Choices:

-

Choice of Solvent: CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak at ~7.26 ppm.[2]

-

Internal Standard: TMS is chemically inert, volatile (allowing for easy sample recovery if needed), and its 12 equivalent protons give a sharp, single peak that does not overlap with most analyte signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Proton-decoupled ¹³C NMR spectra are typically acquired, resulting in a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire the spectrum on an NMR spectrometer, typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio. A longer acquisition time and more scans are generally required compared to ¹H NMR.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and phasing.

Interpretation of the ¹³C NMR Spectrum of Hexyl Acetoacetate (Keto Form)

The proton-decoupled ¹³C NMR spectrum of the keto form of hexyl acetoacetate is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃-C=O) | ~200-210 |

| C-2 (-C(=O)-CH₂-C(=O)-) | ~50 |

| C-3 (CH₃-C=O) | ~30 |

| C-4 (-O-C=O) | ~165-175 |

| C-5 (-O-CH₂-) | ~65 |

| C-6 (-CH₂-CH₂-) | ~31 |

| C-7 (-CH₂-CH₂-) | ~28 |

| C-8 (-CH₂-CH₂-) | ~25 |

| C-9 (-CH₂-CH₃) | ~22 |

| C-10 (CH₃-CH₂-) | ~14 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly.[3]

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a robust cross-validation of the molecular structure. The number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms, and the chemical shifts and multiplicities in the ¹H spectrum should align with the proposed proton environments and their neighboring atoms.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] For hexyl acetoacetate, IR spectroscopy is particularly useful for identifying the characteristic carbonyl groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small drop of neat liquid hexyl acetoacetate can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

-

Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier-Transform Infrared) spectrometer. A background spectrum of the salt plates (or solvent) is typically recorded first and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum of Hexyl Acetoacetate

The IR spectrum of hexyl acetoacetate is expected to show strong absorption bands characteristic of its functional groups. The presence of two carbonyl groups (ketone and ester) is a key feature.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-3000 | Medium to Strong |

| C=O stretch (ketone) | ~1725 | Strong |

| C=O stretch (ester) | ~1745 | Strong |

| C-O stretch (ester) | 1000-1300 | Strong |

Note: The exact positions of the carbonyl stretches can be influenced by the molecular environment and the physical state of the sample.

The keto form of acetoacetates typically exhibits two distinct C=O stretching vibrations around 1700 cm⁻¹.[1] The enol form, if present in a significant amount, would show bands for C=O and C=C stretching at approximately 1600 cm⁻¹.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS).

-

Ionization: The molecules are ionized, typically using Electron Ionization (EI) or a softer ionization technique like Chemical Ionization (CI). EI is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern.[5]

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.

Interpretation of the Mass Spectrum of Hexyl Acetoacetate

The mass spectrum of hexyl acetoacetate will provide its molecular weight and a characteristic fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of hexyl acetoacetate (186.25 g/mol ).

-

Fragmentation Pattern: Key fragmentation pathways can provide structural information. For esters, common fragmentations include the loss of the alkoxy group and McLafferty rearrangement. A prominent peak is often observed at an m/z of 43, corresponding to the acetyl cation [CH₃CO]⁺.[1]

Key Mass Spectrum Peaks for Hexyl Acetoacetate:

| m/z | Possible Fragment |

| 186 | [M]⁺ (Molecular Ion) |

| 143 | [M - C₃H₇]⁺ |

| 101 | [M - C₆H₁₃]⁺ |

| 85 | [C₅H₉O]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Note: The relative intensities of the peaks can vary depending on the ionization method and energy.

Visualizing the Molecular Structure and Fragmentation

The following diagrams illustrate the structure of hexyl acetoacetate and a plausible fragmentation pathway in mass spectrometry.

Caption: Molecular structure of hexyl acetoacetate.

Caption: Plausible fragmentation pathway of hexyl acetoacetate in MS.

Conclusion: An Integrated Spectroscopic Approach

The structural elucidation and purity assessment of hexyl acetoacetate are most reliably achieved through an integrated spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides structural clues through fragmentation analysis. By understanding the principles behind these techniques and following robust experimental protocols, researchers and drug development professionals can confidently characterize hexyl acetoacetate, ensuring the quality and reliability of their work.

References

-

FooDB. (2010). Showing Compound Hexyl acetate (FDB001267). Retrieved from [Link]

-

SIELC Technologies. (2018). Hexyl acetoacetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). hexyl acetoacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of methyl acetoacetate (top), cellulose acetoacetate... Retrieved from [Link]

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid, hexyl ester. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared and Near-Infrared Spectroscopy of Acetylacetone and Hexafluoroacetylacetone. Retrieved from [Link]

-

StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). Methyl acetoacetate. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ORGANIC CHEMISTRY SELECT. (n.d.). ir. Retrieved from [Link]

-

Wikipedia. (n.d.). Hexyl acetate. Retrieved from [Link]

Sources

Technical Guide: Keto-Enol Tautomerism in Hexyl Acetoacetate

Content Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Process Scientists, and Formulation Engineers Subject: Hexyl Acetoacetate (HAA) – Structural Dynamics, Analysis, and Applications[1]

Executive Summary

Hexyl acetoacetate (HAA) is a lipophilic

This guide provides a rigorous analysis of the keto-enol tautomerism in HAA—the fundamental molecular switch that dictates its reactivity, stability, and spectroscopic signature. We explore the thermodynamics of this equilibrium, provide a validated NMR protocol for its quantification, and discuss its implications in drug design.

The Molecular Engine: Mechanics of Tautomerism

The reactivity of HAA is governed by a dynamic equilibrium between two distinct constitutional isomers: the Keto form (dicarbonyl) and the Enol form (unsaturated alcohol).

Structural Dynamics

-

The Keto Form: Thermodynamically favored in the absence of stabilizing factors. It possesses an acidic

-methylene group ( -

The Enol Form: Stabilized by two key factors:[1][3]

-

Conjugation: The

double bond is conjugated with the ester carbonyl. -

Intramolecular Hydrogen Bonding: A six-membered chelate ring is formed between the enolic hydroxyl proton and the ester carbonyl oxygen. This "pseudo-aromatic" stability is the driving force for enolization in non-polar environments.

-

The "Hexyl Effect"

While the electronic properties of the acetoacetate core remain similar to ethyl acetoacetate (EAA), the hexyl group introduces significant steric bulk and lipophilicity (

Mechanistic Pathway

The following diagram illustrates the proton transfer mechanism and the stabilization of the enol form via the 6-membered transition state.

Figure 1: The equilibrium shifts based on the thermodynamic stability of the intramolecular H-bond versus intermolecular interactions with the solvent.

Analytical Characterization: Validated NMR Protocol

Proton Nuclear Magnetic Resonance (

Spectral Signatures (400 MHz, )

| Moiety | Proton Type | Keto Shift ( | Enol Shift ( | Multiplicity |

| Enolic OH | N/A | 12.1 | Singlet (Broad) | |

| Vinyl | N/A | 4.98 | Singlet | |

| 3.45 | N/A | Singlet | ||

| Terminal Methyl | 2.26 | 1.95 | Singlet | |

| Hexyl Chain | 4.15 | 4.18 | Triplet |

Protocol: Determination of Equilibrium Constant ( )

Objective: Calculate the percentage of enol content and

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 20 mg of HAA in 0.6 mL of deuterated solvent (e.g.,

).-

Critical: Ensure the sample is equilibrated at the target temperature (typically 298 K) for at least 30 minutes before acquisition.

-

-

Acquisition: Acquire a standard 1H spectrum (16 scans, 1s relaxation delay).

-

Integration:

-

Calculation:

-

Correct for proton count: The keto signal represents 2 protons; the enol vinyl signal represents 1 proton.

-

Molar Ratio (

) = -

% Enol =

-

=

-

Figure 2: Analytical workflow for determining tautomeric ratios via NMR.[5]

Thermodynamics & Solvent Effects (Meyer's Rule)

The position of the equilibrium is heavily dictated by Meyer's Rule : The tautomer with the larger dipole moment (Keto) is stabilized in polar solvents, while the less polar tautomer (Enol) is favored in non-polar solvents.

Comparative Data: Solvent Influence

The following table summarizes the shift in equilibrium for HAA (extrapolated from high-fidelity

| Solvent | Dielectric Constant ( | Dominant Species | Approx. % Enol | Mechanism of Action | |

| Water ( | 78.4 | Keto | < 1% | < 0.01 | Intermolecular H-bonding with water disrupts the enol chelate. |

| DMSO- | 46.7 | Keto | ~ 2-5% | 0.04 | High polarity stabilizes the dicarbonyl dipole. |

| Chloroform ( | 4.8 | Mixed | ~ 8-12% | 0.10 | Weak polarity allows partial internal H-bonding. |

| Benzene ( | 2.3 | Enol Favored | ~ 15-20% | 0.20 | Non-polar environment promotes intramolecular stabilization. |

| Cyclohexane | 2.0 | Enol High | > 45% | > 0.80 | Exclusion of external solvation maximizes chelation. |

Note: The hexyl chain in HAA typically increases % Enol in non-polar solvents by 2-5% compared to ethyl acetoacetate due to the "hydrophobic effect" stabilizing the folded conformation.

Strategic Applications in Drug Development

Understanding the tautomeric state of HAA is not merely academic; it dictates synthetic outcomes and pharmacological properties.

Reactivity Control: C- vs O-Alkylation

The tautomeric forms present different nucleophilic sites.

-

Keto Form (via Enolate): The central carbon (C2) is the primary nucleophile (soft center). Used for building carbon skeletons.

-

Enol Form: The oxygen is a hard nucleophile. Trapping the enol (e.g., with silyl chlorides) leads to O-alkylation/silylation, producing enol ethers.

Lipophilicity and Permeability

HAA is often used as a pro-moiety or a lipophilic linker.

-

LogP Modulation: The hexyl chain significantly increases LogP compared to methyl/ethyl esters, enhancing passive diffusion across lipid bilayers.

-

Formulation: In lipid-based formulations (LNP, liposomes), HAA's enol form (planar, chelated) packs differently than the keto form. Controlling the equilibrium via solvent/excipient choice can influence drug loading efficiency.

Figure 3: Divergent synthetic pathways based on electrophile hardness and tautomeric control.

References

-

Master Organic Chemistry. (2022).[6] Keto-Enol Tautomerism: Key Points and Mechanisms. Retrieved from [Link]

-

PubChem. (n.d.). Hexyl Acetoacetate Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (2017). Synthesis of Methyl (Z)-3-Phenyl-2-butenoate via Enol Derivatization. Org.[2][6][7] Synth. 2017, 94, 93-108.[7] Retrieved from [Link]

-

Arizona State University. (n.d.). Experiment 3: Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Hexyl Acetoacetate | High-Purity Ester Reagent | RUO [benchchem.com]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. Keto-Enol Tautomerism: Definition, Examples, and Mechanism [chemistrylearner.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. youtube.com [youtube.com]

- 7. orgsyn.org [orgsyn.org]

Physical and chemical properties of acetoacetic acid hexyl ester

An In-depth Technical Guide to Hexyl Acetoacetate: Properties, Reactivity, and Applications

Introduction

Hexyl acetoacetate (CAS No. 13562-84-0), also known as acetoacetic acid hexyl ester or hexyl 3-oxobutanoate, is a versatile β-keto ester that holds significant value in various scientific and industrial domains.[1][2] Its unique molecular structure, featuring both a ketone and an ester functional group separated by a methylene unit, imparts a distinct reactivity profile that makes it a valuable intermediate in organic synthesis, a precursor for advanced materials, and a component in flavor and fragrance formulations.[1][3] This guide provides a comprehensive overview of its physical and chemical properties, synthetic methodologies, and key applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The fundamental characteristics of a molecule are dictated by its structure. Hexyl acetoacetate possesses a ten-carbon backbone, incorporating a hexyl ester group attached to an acetoacetic acid moiety.

-

Molecular Formula: C₁₀H₁₈O₃[4]

-

Synonyms: Acetoacetic Acid Hexyl Ester, Hexyl 3-oxobutanoate, Hexyl 3-ketobutyrate[2][4]

Caption: Keto-Enol Tautomerism in Hexyl Acetoacetate.

Acidity of the Active Methylene Group

The methylene group (α-carbon) situated between the two carbonyl groups is particularly acidic (pKa of the α-proton is ~11 in related esters like ethyl acetoacetate). [1][5]The causality for this heightened acidity lies in the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. This allows for easy deprotonation by a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate, which is a cornerstone of the acetoacetic ester synthesis for forming new carbon-carbon bonds. [1][6]

Hydrolysis

Under acidic or basic conditions, the ester linkage of hexyl acetoacetate can be hydrolyzed. This reaction yields n-hexanol and acetoacetic acid. [1]Acetoacetic acid itself is unstable and can readily undergo decarboxylation, especially upon heating, to produce acetone and carbon dioxide. [7]

Caption: Hydrolysis of Hexyl Acetoacetate.

Spectroscopic Analysis Protocol

Structural elucidation and purity assessment of hexyl acetoacetate rely on standard spectroscopic techniques.

Experimental Protocol: Sample Preparation for Spectroscopy

-

Nuclear Magnetic Resonance (NMR): Dissolve ~10-20 mg of hexyl acetoacetate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to an NMR tube.

-

Infrared (IR) Spectroscopy: Apply a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) for analysis.

-

Mass Spectrometry (MS): Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) for injection into the instrument.

Expected Spectral Features

-

¹H NMR: The proton NMR spectrum provides detailed information about the connectivity of the molecule. [8]Key expected signals include:

-

A triplet at ~0.9 ppm (3H) for the terminal methyl group of the hexyl chain.

-

A multiplet at ~1.3-1.4 ppm (6H) for the internal methylene groups of the hexyl chain.

-

A triplet at ~4.1 ppm (2H) for the methylene group of the hexyl chain attached to the ester oxygen (-O-CH₂-).

-

A singlet at ~2.2 ppm (3H) for the methyl group adjacent to the ketone.

-

A singlet at ~3.4 ppm (2H) for the active methylene protons between the carbonyls. The enol tautomer would show a characteristic vinyl proton and a broad enolic hydroxyl proton.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. [9]Expected peaks include:

-

A signal at ~200-205 ppm for the ketone carbonyl carbon.

-

A signal at ~167-172 ppm for the ester carbonyl carbon. [9] * A signal at ~65 ppm for the ester -O-C H₂- carbon.

-

A signal at ~50 ppm for the active methylene carbon.

-

Signals in the ~14-31 ppm range for the carbons of the hexyl chain and the terminal methyl group.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. [10]The spectrum of hexyl acetoacetate will be characterized by:

-

A strong, sharp absorption band around 1745 cm⁻¹ , corresponding to the C=O stretch of the ester.

-

Another strong absorption band around 1720 cm⁻¹ , corresponding to the C=O stretch of the ketone.

-

C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹ .

-

A C-O stretching band in the fingerprint region, typically around 1150-1250 cm⁻¹ .

-

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation patterns.

-

The molecular ion peak (M⁺) would be observed at m/z = 186.

-

Common fragmentation patterns for esters would be present, including a prominent peak at m/z = 43 corresponding to the acetyl cation [CH₃CO]⁺.

-

Synthesis Methodologies

Hexyl acetoacetate is typically synthesized via esterification or transesterification reactions.

Diketene-Based Synthesis

A common and highly efficient industrial method involves the reaction of diketene with n-hexanol. [1]This reaction is often catalyzed by a tertiary amine, such as triethylamine, and requires careful temperature control due to its exothermic nature. [1][11]

Transesterification

An alternative route is the transesterification of a more common acetoacetate ester, such as ethyl acetoacetate, with n-hexanol. [1]This equilibrium-limited reaction can be driven to completion by removing the lower-boiling alcohol byproduct (ethanol) via distillation. This process can be catalyzed by acids or, for a greener approach, by enzymes like lipases. [1]

Sources

- 1. Hexyl Acetoacetate | High-Purity Ester Reagent | RUO [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Thermodynamic study for the (butyl, hexyl and octyl) acetoacetate under high pressure CO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]

- 4. hexyl acetoacetate, 13562-84-0 [thegoodscentscompany.com]

- 5. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Acetoacetic acid - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. WO2010003110A1 - Enzymatic synthesis of acetoacetate esters and derivatives - Google Patents [patents.google.com]

A Researcher's Guide to Sourcing High-Purity Hexyl Acetoacetate for Scientific Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Hexyl Acetoacetate in Research and Development

Hexyl acetoacetate, the hexyl ester of 3-oxobutanoic acid, is a versatile organic compound with significant applications in pharmaceutical development, organic synthesis, and materials science. Its value in research is largely attributed to the reactive β-ketoester group, which allows it to participate in a wide range of chemical reactions.[1]

In the pharmaceutical and drug development sectors, hexyl acetoacetate serves as a crucial precursor and building block for synthesizing heterocyclic compounds and other pharmaceutical intermediates.[1] Its utility extends to flavor and fragrance research, where it is studied for its characteristic fruity, apple-like scent.[1] The compound's ability to form a stable enolate anion makes it a valuable nucleophile in various synthetic transformations.[1]

The Imperative of High Purity in Scientific Applications

The success of any research or development project hinges on the quality of the starting materials. For hexyl acetoacetate, purity is not a mere technicality but a fundamental requirement for reproducible and reliable results.

Impact of Impurities:

-

Side Reactions: Impurities can lead to unintended side reactions, resulting in lower yields of the desired product and the formation of complex byproducts that are difficult to separate.

-

Altered Biological Activity: In drug development, even trace impurities can significantly alter the pharmacological and toxicological profiles of a synthesized compound.

Given these considerations, sourcing hexyl acetoacetate with a purity of >97%, and often >99% for sensitive applications, is paramount.

Identifying and Evaluating Commercial Suppliers

A number of chemical suppliers offer hexyl acetoacetate, but not all provide the high purity and comprehensive documentation required for research and pharmaceutical applications. The following table summarizes a selection of potential suppliers and the typical information available.

| Supplier | Purity Specification | Available Documentation | Intended Use |

| Benchchem | High-Purity | Product details, research applications | Research Use Only[1] |

| Santa Cruz Biotechnology | Not specified, lot-specific | Certificate of Analysis available | Research Use Only[2] |

| Sigma-Aldrich (Merck) | 97% | Certificate of Analysis, Certificate of Origin | General laboratory use[3] |

| The Good Scents Company | >97.0% (GC) | Safety Data Sheet, physical properties | Fragrance and flavor information[4] |

| LabSolutions | >97.0% (GC) | Safety and handling information | Organic building block[5] |

Due Diligence in Supplier Selection:

A researcher's responsibility extends to thoroughly vetting potential suppliers. The following workflow outlines a systematic approach to this process.

Caption: Workflow for the selection and validation of a high-purity chemical supplier.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is a critical document that provides detailed information about a specific batch of a chemical.[6] It is the primary tool for verifying the quality and purity of the supplied hexyl acetoacetate.

Key Sections of a CoA to Scrutinize:

-

Product Identification: Confirms the chemical name, CAS number (13562-84-0), and lot number.[2]

-

Physical Properties: Includes appearance, molecular formula (C10H18O3), and molecular weight (186.25 g/mol ).[2]

-

Purity Assay: This is the most critical section. It specifies the purity level and the analytical method used for its determination (e.g., Gas Chromatography-Flame Ionization Detection, GC-FID). A reputable supplier will provide a precise purity value (e.g., 99.23%).[7]

-

Identification Tests: Confirms the chemical structure using methods like Nuclear Magnetic Resonance (¹H NMR), Mass Spectrometry (GC-MS), and Infrared Spectroscopy (IR).[1][7]

-

Water Content: For moisture-sensitive reactions, the water content (determined by Karl Fischer titration) is an important parameter.[7]

-

Date of Manufacture and Expiry: Ensures the product is within its stable shelf life.[7]

A CoA from a supplier adhering to quality systems like ISO 9001 provides an added layer of confidence in the reported data.

In-House Purity Verification: A Protocol for GC-MS Analysis

While a supplier's CoA is essential, independent verification of purity for critical applications is a best practice. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, capable of separating volatile compounds and identifying them based on their mass-to-charge ratio.

Step-by-Step GC-MS Protocol for Hexyl Acetoacetate Purity Analysis:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of hexyl acetoacetate in a high-purity solvent like ethyl acetate.

-

Perform a serial dilution to a final concentration of approximately 100 µg/mL.

-

-

GC-MS Instrument Setup (Example Conditions):

-

GC Column: A non-polar column, such as a DB-5ms (30m x 0.25mm, 0.25µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.[7]

-

Mass Scan Range: 40-400 m/z.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample.

-

Acquire the total ion chromatogram (TIC). The peak corresponding to hexyl acetoacetate should be the major component.

-

Integrate the peak areas of all detected compounds. The purity can be estimated by the area percent of the main peak.

-

Compare the mass spectrum of the main peak with a reference library (e.g., NIST) to confirm the identity of hexyl acetoacetate.

-

Caption: Experimental workflow for the purity verification of hexyl acetoacetate using GC-MS.

Safe Handling and Storage

To maintain the high purity of hexyl acetoacetate, proper handling and storage are crucial.

-

Storage: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed to prevent moisture absorption and contamination.[8][10]

-

Handling: Use in a well-ventilated area or under a fume hood.[11] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Keep away from heat, sparks, and open flames, as the compound can be flammable.[9][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

By adhering to these guidelines, researchers can ensure the integrity of their hexyl acetoacetate, leading to more accurate and reliable scientific outcomes.

References

-

DC Fine Chemicals. Safety Data Sheet. Retrieved from [Link]

-

Hekserij.nl. (2025, April 23). Hexyl acetate. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Hexyl acetoacetate. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Hexyl acetate. Retrieved from [Link]

-

The Good Scents Company. hexyl acetoacetate, 13562-84-0. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Hexyl acetate. Retrieved from [Link]

-

Japan International Cooperation Agency. III Analytical Methods. Retrieved from [Link]

-

Agilent. Certificate of Analysis - FAME in Dodecane Standard. Retrieved from [Link]

-

PureSynth. Certificate of Analysis - Methyl Acetoacetate. Retrieved from [Link]

-

Royal Society of Chemistry. Analytical Methods. Retrieved from [Link]

-

Cytiva. Certificates. Retrieved from [Link]

-

National Institutes of Health. (2022, March 2). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

-

Silver Fern Chemical. Methyl Acetoacetate Supplier | 105-45-3 | Your Reliable Distributor. Retrieved from [Link]

-

KANTO-PPC Inc. High Purity Bulk Chemicals. Retrieved from [Link]

Sources

- 1. Hexyl Acetoacetate | High-Purity Ester Reagent | RUO [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Acetoacetic acid hexyl ester | 13562-84-0 [sigmaaldrich.com]

- 4. hexyl acetoacetate, 13562-84-0 [thegoodscentscompany.com]

- 5. labsolu.ca [labsolu.ca]

- 6. cytivalifesciences.com [cytivalifesciences.com]

- 7. pure-synth.com [pure-synth.com]

- 8. aurochemicals.com [aurochemicals.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. eng.hekserij.nl [eng.hekserij.nl]

- 11. carlroth.com [carlroth.com]

- 12. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Discovery and History of Hexyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl acetoacetate, a β-keto ester of significant interest in organic synthesis and various industrial applications, represents a class of compounds with a rich history intertwined with the foundational principles of modern organic chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, and key synthetic methodologies related to hexyl acetoacetate. It delves into the seminal work on the Claisen condensation, the primary reaction for its formation, and explores the evolution of its synthesis. The guide further details the physicochemical and spectroscopic properties of hexyl acetoacetate, outlines a standard laboratory-scale synthesis protocol, and discusses its applications and safety considerations. This document is intended to serve as an authoritative resource for researchers and professionals engaged in chemical synthesis and drug development, providing both historical perspective and practical insights.

Introduction: The Significance of Hexyl Acetoacetate

Hexyl acetoacetate, systematically known as hexyl 3-oxobutanoate, is an organic compound characterized by a β-keto ester functional group. This structural motif imparts a unique reactivity to the molecule, making it a versatile intermediate in organic synthesis. The presence of acidic α-hydrogens, flanked by two carbonyl groups, allows for the facile formation of a stabilized enolate, which can participate in a wide array of carbon-carbon bond-forming reactions. This reactivity is central to its utility in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.

Beyond its role as a synthetic building block, hexyl acetoacetate and its derivatives find applications as solvents, in polymer chemistry, and as flavoring agents. Understanding the history of its discovery and the development of its synthesis provides valuable context for contemporary applications and inspires further innovation in the field of organic chemistry.

The Genesis of β-Keto Esters: A Historical Perspective

The discovery of hexyl acetoacetate is not an isolated event but rather a chapter in the broader history of the synthesis and understanding of β-keto esters. The story begins in the mid-19th century with the pioneering work on ester condensations.

In 1863, the German chemist Johann Georg Anton Geuther reported the synthesis of "ethyl diacetic acid," now known as ethyl acetoacetate, by treating ethyl acetate with sodium. This reaction, while groundbreaking, was not fully understood at the time. A few years later, in 1887, the German chemist Rainer Ludwig Claisen significantly expanded upon this work.[1][2] Claisen's research generalized the base-catalyzed self-condensation of esters to form β-keto esters, a reaction that now bears his name: the Claisen condensation.[1] This seminal work laid the foundation for the synthesis of a vast array of β-keto esters, including hexyl acetoacetate.

The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base, such as sodium ethoxide, to form a β-keto ester.[1] The mechanism proceeds through the formation of an enolate intermediate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester.

Synthesis of Hexyl Acetoacetate: From Principles to Practice

The primary method for the synthesis of hexyl acetoacetate is through the transesterification of a more readily available acetoacetate ester, typically ethyl acetoacetate, with 1-hexanol. This reaction is an equilibrium process that can be driven to completion by removing the lower-boiling alcohol (ethanol in this case) from the reaction mixture.

Reaction Mechanism: Transesterification

The transesterification of ethyl acetoacetate with 1-hexanol is typically catalyzed by a base, such as sodium ethoxide, or an acid. The base-catalyzed mechanism is generally preferred for its efficiency.

Caption: Workflow for the synthesis of hexyl acetoacetate.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of hexyl acetoacetate is crucial for its identification, purification, and application.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol [2] |

| Appearance | Colorless liquid |

| Boiling Point | 231-233 °C @ 760 mmHg |

| Density | Not available |

| Solubility | Insoluble in water; soluble in common organic solvents |

| CAS Number | 13562-84-0 [2] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure of synthesized hexyl acetoacetate. While a comprehensive, publicly available dataset for hexyl acetoacetate is limited, the expected spectral features can be inferred from its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the hexyl chain, the acetyl methyl group, and the α-methylene protons. The α-methylene protons are diastereotopic and may appear as a complex multiplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for each of the ten carbon atoms in the molecule, including the two carbonyl carbons of the keto and ester groups, the carbons of the hexyl chain, and the acetyl methyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1740 cm⁻¹) and the ester (around 1715 cm⁻¹) functional groups. C-H stretching and bending vibrations for the alkyl groups will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 186. The fragmentation pattern will likely involve cleavage of the ester and hexyl groups.

Applications in Research and Industry

The unique reactivity of hexyl acetoacetate makes it a valuable tool in various fields:

-

Organic Synthesis: It serves as a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. The acetoacetic ester synthesis, a classic named reaction, utilizes β-keto esters like hexyl acetoacetate to produce ketones and other functionalized molecules.

-

Polymer Chemistry: The active methylene group can participate in polymerization reactions, and acetoacetate-functionalized polymers are used in coatings and adhesives.

-

Flavor and Fragrance Industry: While not as common as other esters, hexyl acetoacetate possesses a faint, fruity odor and can be used in the formulation of certain fragrances.

Safety and Handling

Hexyl acetoacetate should be handled with appropriate safety precautions in a well-ventilated laboratory. While specific toxicological data for hexyl acetoacetate is not extensively documented, it is prudent to treat it as a potential irritant to the eyes, skin, and respiratory system.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.

Conclusion

Hexyl acetoacetate, a molecule born from the foundational discoveries of 19th-century organic chemistry, continues to be a relevant and valuable compound in modern synthesis and industry. Its history, rooted in the elucidation of the Claisen condensation, highlights the enduring power of fundamental reaction discovery. A thorough understanding of its synthesis, properties, and reactivity is essential for chemists and researchers seeking to leverage its synthetic potential. As the demand for novel and complex molecules grows, the versatile chemistry of hexyl acetoacetate and other β-keto esters will undoubtedly continue to play a crucial role in advancing the chemical sciences.

References

- Claisen, L. (1887). Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657.

-

SIELC Technologies. (2018, February 16). Hexyl acetoacetate. Retrieved from [Link]

Sources

Hexyl acetoacetate structural elucidation and characterization

An In-depth Technical Guide to the Structural Elucidation and Characterization of Hexyl Acetoacetate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of hexyl acetoacetate (CAS No: 13562-84-0), a β-keto ester of significant interest in the synthesis of pharmaceuticals, fragrances, and other fine chemicals[1]. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and chromatographic methods to build an unassailable confirmation of molecular identity, structure, and purity.

Foundational Molecular Attributes

Before empirical analysis, a theoretical foundation is essential. Hexyl acetoacetate is synthesized from the esterification of an acetoacetic acid source with hexanol or via the reaction of diketene with 1-hexanol[2]. Its core attributes are:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | [3][4] |

| Molecular Weight | 186.25 g/mol | [2][3] |

| IUPAC Name | hexyl 3-oxobutanoate | [3] |

| Synonyms | Hexyl 3-ketobutyrate, Acetoacetic acid hexyl ester | [3] |

A critical feature of hexyl acetoacetate is its existence as a mixture of keto-enol tautomers. This equilibrium influences its spectroscopic and chromatographic behavior, and any robust characterization must account for both forms. The reactive "active methylene" group (the CH₂ between the two carbonyls) in the keto form is in equilibrium with its enol counterpart[2].

The Analytical Workflow: A Multi-Pronged Strategy

The unambiguous confirmation of a chemical structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Our workflow is designed to systematically probe every feature of the molecule, from its carbon-hydrogen framework to its functional groups and overall purity.

Caption: Overall workflow for hexyl acetoacetate characterization.

Spectroscopic Elucidation: Decoding the Molecular Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon and hydrogen framework.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the hexyl chain and the acetoacetate moiety. The numbering scheme below is used for assignment.

CH₃(a)-C(O)(b)-CH₂(c)-C(O)(d)-O-CH₂(e)-CH₂(f)-CH₂(g)-CH₂(h)-CH₂(i)-CH₃(j)

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H(j) | ~ 0.9 | Triplet (t) | 3H | Terminal methyl group of the alkyl chain, split by H(i). |

| H(f, g, h, i) | ~ 1.2-1.4 | Multiplet (m) | 8H | Methylene protons of the hexyl chain, overlapping signals. |

| H(e) | ~ 1.6 | Quintet (quin) | 2H | Methylene protons adjacent to the ester oxygen (H(e)), split by H(f). |

| H(a) | ~ 2.2 | Singlet (s) | 3H | Methyl protons adjacent to the ketone carbonyl. |

| H(c) | ~ 3.4 | Singlet (s) | 2H | Active methylene protons, deshielded by two adjacent carbonyls. |

| H(d) | ~ 4.1 | Triplet (t) | 2H | Methylene protons adjacent to the ester oxygen, highly deshielded. |

Causality Insight: The chemical shift is dictated by the electronic environment. The protons at H(d) are the most downfield because they are directly attached to an oxygen atom, which is highly electronegative. The active methylene protons H(c) are also significantly deshielded due to the electron-withdrawing effect of two carbonyl groups. The singlet nature of H(a) and H(c) is a key identifier.

Impact of Tautomerism: The presence of the enol form would introduce new, less intense signals: a vinyl proton (~5.0 ppm), and a broad enolic hydroxyl proton (>10 ppm). The H(c) and H(a) signals would decrease in integration proportionally.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Assignment | Predicted Shift (δ, ppm) | Rationale |

| C(j) | ~ 14 | Terminal alkyl methyl carbon. |

| C(f, g, h, i) | ~ 22-32 | Alkyl chain methylene carbons. |

| C(e) | ~ 38 | Methylene carbon adjacent to the ester oxygen. |

| C(c) | ~ 50 | Active methylene carbon. |

| C(a) | ~ 30 | Methyl carbon of the acetyl group. |

| C(d)-O | ~ 65 | Methylene carbon attached to the ester oxygen. |

| C(O)-O (Ester) | ~ 167 | Ester carbonyl carbon[5]. |

| C(O) (Ketone) | ~ 200 | Ketone carbonyl carbon[5]. |

Causality Insight: The chemical shift of carbon is highly sensitive to its function. The two carbonyl carbons are the most deshielded and appear far downfield. Critically, the ketone carbonyl (~200 ppm) is readily distinguished from the ester carbonyl (~167 ppm), providing direct evidence for the β-keto ester structure[5].

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 186 , corresponding to the molecular weight of C₁₀H₁₈O₃.

-

Key Fragmentation Pathways: The fragmentation pattern is a molecular fingerprint. The structure of hexyl acetoacetate suggests several high-probability fragmentation pathways that serve to confirm its structure.

Caption: Predicted major fragmentation pathways for hexyl acetoacetate in EI-MS.

-

Formation of Acylium Ion (m/z 43): Cleavage of the bond between the active methylene and the acetyl group, followed by loss of the rest of the molecule, yields the highly stable acetyl acylium ion (CH₃CO⁺). This is often the base peak (most intense signal) for acetoacetate esters[6].

-

Loss of Hexyloxy Radical (m/z 85): Cleavage of the ester C-O bond results in the loss of the hexyloxy radical (•OC₆H₁₃), leaving a fragment at m/z 85.

-

McLafferty Rearrangement (m/z 102): A characteristic rearrangement for ketones and esters with sufficiently long alkyl chains. A γ-hydrogen from the hexyl chain is transferred to the ketone carbonyl oxygen, leading to the elimination of a neutral hexene molecule (C₆H₁₂) and the formation of a radical cation at m/z 102. This is a definitive marker for the overall structure.

Infrared (IR) Spectroscopy

FTIR is a rapid and powerful technique for identifying functional groups.

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the sp³ C-H bonds in the alkyl chain.

-

Carbonyl (C=O) Stretching: This is the most diagnostic region. Because the ester and ketone carbonyls are electronically distinct, two separate absorption bands are expected:

-

~1740 cm⁻¹: Ester carbonyl stretch.

-

~1720 cm⁻¹: Ketone carbonyl stretch. The presence of two distinct peaks in this region is strong evidence for the β-keto ester motif.

-

-

C-O Stretching: Absorptions in the 1100-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester group.

Impact of Tautomerism: The enol form would exhibit a broad O-H stretch around 3200-3600 cm⁻¹ and a C=C stretch around 1650 cm⁻¹.

Chromatographic Analysis: Purity and Verification

Chromatography is essential for determining the purity of the sample and separating it from any starting materials or byproducts.

Gas Chromatography (GC)

GC is well-suited for analyzing volatile compounds like hexyl acetoacetate.

-

Purity Assessment: A single, sharp peak indicates a pure sample. The peak area percentage can be used to quantify purity.

-

Challenges: The keto-enol tautomerism can sometimes lead to peak tailing or even partial separation of the two forms on certain columns, especially at different injector temperatures[7][8]. Method development should aim to minimize these effects, often by using a non-polar column and a fast temperature ramp to ensure the tautomers elute together.

High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative method for purity analysis, particularly for less volatile or thermally sensitive compounds.

-

Methodology: A reverse-phase (RP) HPLC method has been demonstrated for hexyl acetoacetate[3].

-

Column: Newcrom R1 (or a standard C18)

-

Mobile Phase: Acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detection (λ ~210 nm or ~254 nm due to the carbonyl groups) or Mass Spectrometry (LC-MS).

-

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for analysis.

Protocol 1: NMR Sample Preparation and Acquisition

-

Accurately weigh 10-20 mg of the hexyl acetoacetate sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: GC-MS Analysis

-

Sample Preparation: Prepare a 1000 ppm solution of hexyl acetoacetate in a suitable solvent like ethyl acetate or dichloromethane.

-

GC Conditions:

-

Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: 250°C, Split mode (e.g., 50:1).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60°C hold for 2 min, ramp at 15°C/min to 240°C, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Source Temperature: 230°C.

-

-

Data Analysis: Integrate the total ion chromatogram (TIC) to determine purity. Analyze the mass spectrum of the peak and compare fragmentation patterns to the predicted pathways.

Data Synthesis and Final Confirmation

-

NMR confirms the C-H framework, including the hexyl chain, the acetyl methyl, the active methylene, and the two distinct carbonyl environments.

-

MS confirms the molecular weight (186 g/mol ) and the predicted fragmentation pattern, including the base peak at m/z 43 and the McLafferty rearrangement fragment at m/z 102.

-

IR confirms the presence of the key functional groups, most importantly the dual carbonyl bands of the β-keto ester.

-

Chromatography (GC/HPLC) confirms the sample's purity, showing a single major component.

By synthesizing these results, we build a multi-layered, self-validating dossier that authoritatively confirms the structure and purity of hexyl acetoacetate, meeting the rigorous standards required in research and development.

References

-

Showing Compound Hexyl acetate (FDB001267) . FooDB. [Link]

-

Hexyl acetate | C8H16O2 | CID 8908 . PubChem. [Link]

-

Hexyl acetoacetate . SIELC Technologies. [Link]

-

Hexyl acetate . Wikipedia. [Link]

-

Infrared and Near-Infrared Spectroscopy of Acetylacetone and Hexafluoroacetylacetone . ACS Publications. [Link]

-

hexyl acetoacetate, 13562-84-0 . The Good Scents Company. [Link]

-

Thermodynamic study for the (butyl, hexyl and octyl) acetoacetate under high pressure CO 2 . Brazilian Journal of Chemical Engineering. [Link]

-

Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones . ResearchGate. [Link]

-

Characteristic Features of the Gas Chromatographic Separation of Tautomers of Ethyl Acetoacetate | Request PDF . ResearchGate. [Link]

-

Synthesis of n-hexyl acetate in batch and chromatographic reactors . Loughborough University Research Repository. [Link]

-

Acetic acid, hexyl ester . NIST WebBook. [Link]

-

¹H-NMR spectra of methyl acetoacetate (top), cellulose acetoacetate... . ResearchGate. [Link]

-

Ethyl acetaoacetate by CG . Chromatography Forum. [Link]

-

ethylacetoacetic synthesis | Ethyl acetoacetate preparation . YouTube. [Link]

-

Acetoacetic acid, ethyl ester . Organic Syntheses Procedure. [Link]

-

1*1 Library and Archives . University of Windsor. [Link]

-

Hexyl acetoacetate (C10H18O3) . PubChemLite. [Link]

-

13C NMR Chemical Shift . Oregon State University. [Link]

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies . PMC - NIH. [Link]

-

Solvents for GC-Headspace . EGT Chemie AG. [Link]

-

Characterization Data for Products . The Royal Society of Chemistry. [Link]

-

ir | ORGANIC CHEMISTRY SELECT . Blogspot. [Link]

-

Methyl acetoacetate . NIST WebBook. [Link]

-

UCF CHM2211 Chapter 14.29 - List of Fragmentation Patterns . YouTube. [Link]

-

NMR Chemical Shifts . J. Org. Chem.. [Link]

-

Organic Syntheses Procedure . Organic Syntheses. [Link]

Sources

- 1. Thermodynamic study for the (butyl, hexyl and octyl) acetoacetate under high pressure CO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]

- 2. Hexyl Acetoacetate | High-Purity Ester Reagent | RUO [benchchem.com]

- 3. Hexyl acetoacetate | SIELC Technologies [sielc.com]

- 4. PubChemLite - Hexyl acetoacetate (C10H18O3) [pubchemlite.lcsb.uni.lu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl acetaoacetate by CG - Chromatography Forum [chromforum.org]

A Technical Guide to the Theoretical Conformational Analysis of Hexyl Acetoacetate

Abstract

Hexyl acetoacetate, a prominent β-keto ester, serves as a vital intermediate in organic synthesis and presents a compelling case study in molecular conformation due to its inherent flexibility and the presence of keto-enol tautomerism. The conformational landscape of this molecule is dictated by a delicate interplay of steric effects, torsional strain, and, most critically, the potential for strong intramolecular hydrogen bonding. Understanding the preferred three-dimensional structures is paramount for predicting its reactivity, physicochemical properties, and interactions in complex chemical and biological systems. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the theoretical investigation of hexyl acetoacetate's conformational preferences. We will dissect the causality behind methodological choices, from initial broad-spectrum conformational searches to high-accuracy quantum mechanical refinements, ensuring a self-validating and robust computational protocol.

Introduction: The Structural Nuances of β-Keto Esters

β-keto esters are a cornerstone of modern organic chemistry, valued for their versatile reactivity.[1] Their structure, characterized by two carbonyl groups separated by a single methylene carbon, gives rise to two critical phenomena: significant acidity of the α-protons and the existence of keto-enol tautomerism.[2] For hexyl acetoacetate, this equilibrium is not merely a structural curiosity but the defining feature of its conformational behavior.

The diketo tautomer possesses a high degree of rotational freedom around its single bonds. In contrast, the enol tautomer can form a highly stable six-membered pseudo-ring through a Resonance-Assisted Hydrogen Bond (RAHB).[3] This intramolecular hydrogen bond (IHB) is a powerful conformational locking mechanism, significantly influencing the molecule's shape and energy.[3] Therefore, a thorough theoretical analysis cannot simply identify a single "correct" structure but must map the potential energy surface (PES) to locate and rank the stability of all accessible conformers for both tautomers.[4][5]